(3,4-Difluoro-2-pyridinyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5F2NO |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(3,4-difluoropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5F2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-2,10H,3H2 |
InChI Key |
PUUCFZSEADIBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)F)CO |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 3,4 Difluoro 2 Pyridinyl Methanol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. icj-e.orgresearchgate.net For (3,4-Difluoro-2-pyridinyl)methanol, the primary disconnection occurs at the C-C bond between the pyridine (B92270) ring and the hydroxymethyl group. This is a logical disconnection that simplifies the molecule by separating the functional group from the aromatic core. icj-e.org
This disconnection leads to two key synthons: a (3,4-difluoro-2-pyridinyl) anion or an equivalent nucleophilic species, and a formaldehyde (B43269) electrophile or its synthetic equivalent. A further functional group interconversion (FGI) on the hydroxymethyl group to a more stable precursor, such as an ester or an aldehyde, is a common strategy. This allows for a wider range of synthetic transformations and often utilizes more stable and readily available reagents.
Precursor Identification and Synthesis Pathways
The forward synthesis, guided by the retrosynthetic analysis, can proceed through several pathways, primarily determined by the choice of the difluoropyridine precursor and the method of introducing the hydroxymethyl group.
Routes from Difluoropyridine Precursors
The most direct route starts with a suitable 3,4-difluoropyridine (B1586000) derivative. A common precursor is 2-bromo-3,4-difluoropyridine (B6263670). The bromine atom at the 2-position provides a reactive handle for introducing the required carbon substituent. This can be achieved through metal-halogen exchange to form an organometallic species, such as a lithiated or Grignard reagent, which can then react with an appropriate electrophile.
Another viable precursor is 3,4-difluoropyridine itself. In this case, direct C-H activation or lithiation at the 2-position is required. This approach can be more atom-economical but may present challenges in terms of regioselectivity and require carefully controlled reaction conditions to avoid side reactions.
Methodologies for Introducing the Hydroxymethyl Group
The introduction of the hydroxymethyl group is a critical step in the synthesis. Several methods can be employed, each with its own advantages and limitations.
Reaction with Formaldehyde: The organometallic species generated from the difluoropyridine precursor can react directly with formaldehyde. This is a straightforward approach but can be complicated by the gaseous nature of formaldehyde and its tendency to polymerize. Paraformaldehyde, a solid polymer of formaldehyde, is often used as a more convenient alternative.
Reduction of a Carboxylic Acid or Ester: A more controlled and often higher-yielding method involves the initial formation of a carboxylic acid or an ester at the 2-position of the pyridine ring. This can be achieved by reacting the organometallic intermediate with carbon dioxide or a chloroformate, respectively. The resulting carboxylic acid or ester is then reduced to the corresponding alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H). nih.gov
Reduction of an Aldehyde: Alternatively, the organometallic species can be reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to yield the corresponding aldehyde. Subsequent reduction of the aldehyde with a milder reducing agent, like sodium borohydride (B1222165) (NaBH4), affords the desired this compound.
Optimization of Reaction Conditions for Target Compound Synthesis
The efficiency and success of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. researchgate.netmpg.de Key factors to consider include the choice of reagents and catalysts, as well as the solvent system employed. researchgate.netnih.gov
Reagent and Catalyst Selection
The choice of reagents and catalysts is crucial for achieving high yields and minimizing side products. researchgate.net
| Reaction Step | Reagent/Catalyst | Purpose |
| Metal-Halogen Exchange | n-Butyllithium (n-BuLi) or Isopropylmagnesium Chloride (i-PrMgCl) | Generation of the nucleophilic organometallic species from 2-bromo-3,4-difluoropyridine. |
| Introduction of Carbonyl Group | Carbon Dioxide (CO2) or Ethyl Chloroformate | Formation of the carboxylic acid or ester precursor. |
| Reduction of Carbonyl Group | Lithium Aluminum Hydride (LiAlH4) or Diisobutylaluminium Hydride (DIBAL-H) | Reduction of the ester or carboxylic acid to the alcohol. |
| Reduction of Aldehyde | Sodium Borohydride (NaBH4) | Selective reduction of the aldehyde to the alcohol. |
Interactive Data Table: Reagent and Catalyst Selection
This table is interactive. Click on the headers to sort.
| Reaction Step | Reagent/Catalyst | Purpose |
| Metal-Halogen Exchange | n-Butyllithium (n-BuLi) | Generation of the nucleophilic organometallic species from 2-bromo-3,4-difluoropyridine. |
| Metal-Halogen Exchange | Isopropylmagnesium Chloride (i-PrMgCl) | Generation of the nucleophilic organometallic species from 2-bromo-3,4-difluoropyridine. |
| Introduction of Carbonyl Group | Carbon Dioxide (CO2) | Formation of the carboxylic acid or ester precursor. |
| Introduction of Carbonyl Group | Ethyl Chloroformate | Formation of the carboxylic acid or ester precursor. |
| Reduction of Carbonyl Group | Lithium Aluminum Hydride (LiAlH4) | Reduction of the ester or carboxylic acid to the alcohol. |
| Reduction of Carbonyl Group | Diisobutylaluminium Hydride (DIBAL-H) | Reduction of the ester or carboxylic acid to the alcohol. |
| Reduction of Aldehyde | Sodium Borohydride (NaBH4) | Selective reduction of the aldehyde to the alcohol. |
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly impact reaction rates, yields, and the stability of intermediates. nih.gov Aprotic, anhydrous solvents are generally required for reactions involving organometallic intermediates to prevent quenching of the reactive species.
| Reaction Step | Recommended Solvent(s) | Rationale |
| Metal-Halogen Exchange and Subsequent Reactions | Tetrahydrofuran (B95107) (THF), Diethyl Ether | Aprotic and can solvate the organometallic species, enhancing their reactivity and stability. |
| Reduction Reactions | Tetrahydrofuran (THF), Dichloromethane (DCM) | Compatible with common reducing agents and provides good solubility for the substrates. |
Interactive Data Table: Solvent Effects
This table is interactive. Click on the headers to sort.
| Reaction Step | Recommended Solvent(s) | Rationale |
| Metal-Halogen Exchange and Subsequent Reactions | Tetrahydrofuran (THF) | Aprotic and can solvate the organometallic species, enhancing their reactivity and stability. |
| Metal-Halogen Exchange and Subsequent Reactions | Diethyl Ether | Aprotic and can solvate the organometallic species, enhancing their reactivity and stability. |
| Reduction Reactions | Tetrahydrofuran (THF) | Compatible with common reducing agents and provides good solubility for the substrates. |
| Reduction Reactions | Dichloromethane (DCM) | Compatible with common reducing agents and provides good solubility for the substrates. |
By carefully considering these strategic synthetic methodologies, from the initial retrosynthetic plan to the fine-tuning of reaction conditions, chemists can efficiently and reliably produce this compound for its various applications in research and development.
Temperature and Pressure Considerations
The control of temperature and pressure is paramount in the synthesis of this compound to ensure optimal yield, purity, and safety. The specific conditions are highly dependent on the chosen synthetic route. Two primary plausible routes are the reduction of a 3,4-difluoro-2-pyridinecarboxylic acid derivative or a Grignard reaction.
For the reduction of a 3,4-difluoro-2-pyridinecarboxylic acid ester , such as methyl 3,4-difluoro-2-pyridinecarboxylate, with a reducing agent like sodium borohydride (NaBH₄), temperature control is critical. While NaBH₄ is generally less reactive towards esters than other reducing agents like lithium aluminum hydride (LiAlH₄), the reaction can be facilitated by elevated temperatures. A study on the reduction of aromatic esters with NaBH₄ demonstrated that refluxing in a high-boiling solvent like diglyme (B29089) (at 162 °C) can be effective. justia.com For more reactive pyridyl esters, which are activated by the electron-withdrawing nature of the pyridine ring, milder conditions might be sufficient. nih.gov The reaction temperature would typically be maintained in a range of 0 °C to the reflux temperature of the chosen solvent, such as methanol (B129727) or ethanol (B145695), to balance reaction rate with selectivity and minimize side reactions. Atmospheric pressure is generally sufficient for such reductions.
In a potential Grignard reaction pathway , where a Grignard reagent like 3,4-difluoro-2-pyridylmagnesium bromide is reacted with formaldehyde, temperature management is crucial for the formation and stability of the organometallic intermediate. The formation of the Grignard reagent itself is an exothermic process and often requires initial heating to initiate, followed by cooling to maintain a controlled reaction rate. The subsequent reaction with formaldehyde is also typically performed at low temperatures, such as 0 °C, to prevent side reactions, including the self-condensation of formaldehyde. These reactions are carried out at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.
| Parameter | Reduction of Ester | Grignard Reaction |
| Temperature | 0 °C to reflux (e.g., ~65 °C for methanol) | 0 °C to reflux for Grignard formation; 0 °C for reaction with HCHO |
| Pressure | Atmospheric | Atmospheric (under inert gas) |
| Key Considerations | Control of exotherm during reagent addition, prevention of solvent loss at reflux. | Strict exclusion of water and oxygen, control of exotherm during formation and reaction. |
Reaction Pathway Mechanistic Considerations
Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound.
The reduction of a 3,4-difluoro-2-pyridinecarboxylic acid ester with a hydride-based reducing agent like NaBH₄ proceeds via nucleophilic acyl substitution. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxy group (-OR), generating an aldehyde intermediate (3,4-difluoro-2-pyridinecarboxaldehyde). This aldehyde is more reactive than the starting ester and is rapidly reduced in a second step by another equivalent of the hydride reagent. This second reduction proceeds through another nucleophilic attack on the aldehyde carbonyl carbon, forming an alkoxide intermediate. Finally, a workup with a protic solvent (e.g., water or acid) protonates the alkoxide to yield the desired primary alcohol, this compound. The presence of electron-withdrawing fluorine atoms on the pyridine ring can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reduction.
The Grignard reaction pathway involves the in-situ formation of an organomagnesium halide (a Grignard reagent) from a suitable precursor, such as 2-bromo-3,4-difluoropyridine, and magnesium metal in an ethereal solvent like tetrahydrofuran (THF). The resulting 3,4-difluoro-2-pyridylmagnesium bromide is a potent nucleophile. The reaction with formaldehyde, a simple electrophile, proceeds via nucleophilic addition. The partially negative carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a magnesium alkoxide salt. Subsequent aqueous acidic workup protonates the alkoxide to furnish the primary alcohol, this compound.
| Synthetic Route | Key Intermediates | Mechanism Type |
| Reduction of Ester | Tetrahedral intermediate, Aldehyde, Alkoxide | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |
| Grignard Reaction | Organomagnesium halide, Magnesium alkoxide | Nucleophilic Addition |
Scale-Up and Process Chemistry Aspects
The transition from laboratory-scale synthesis to larger-scale industrial production of this compound presents several challenges that require careful consideration in process chemistry.
For the reduction pathway , the use of large quantities of metal hydrides like NaBH₄ raises safety concerns due to their reactivity with water and the potential for hydrogen gas evolution. The process must be designed to handle these reagents safely, with strict moisture control and adequate ventilation. The choice of solvent is also critical; while ethers are common in the lab, their low boiling points and flammability can be problematic on a large scale. Higher-boiling point solvents may be preferred. The workup procedure, which often involves quenching excess hydride and extracting the product, needs to be optimized for efficiency and to minimize waste streams. The isolation and purification of the final product, likely through distillation or crystallization, must be scalable to ensure high purity and yield.
In the context of a Grignard-based synthesis , the initiation of the Grignard reaction can be difficult to control on a large scale, with the potential for a delayed and then highly exothermic reaction. Careful control of the addition rate of the halide and maintaining a consistent temperature are crucial. The use of highly flammable ether solvents also poses a significant safety risk that must be managed through appropriate engineering controls. The handling of formaldehyde, which is a gas at room temperature and a suspected carcinogen, requires specialized equipment and procedures. The workup of Grignard reactions can generate large volumes of aqueous waste containing magnesium salts, which requires appropriate disposal methods. The development of a robust and scalable purification process is essential to remove any unreacted starting materials and byproducts.
The synthesis of fluorinated pyridine derivatives in general can be challenging due to the specific reactivity imparted by the fluorine atoms and the pyridine ring. nih.gov Process optimization would involve developing a robust and safe manufacturing process, which may include exploring alternative, less hazardous reagents and developing efficient purification methods to ensure the final product meets the required quality standards.
| Aspect | Reduction of Ester | Grignard Reaction |
| Safety | Handling of pyrophoric/reactive hydrides, hydrogen evolution. | Control of highly exothermic reaction, use of flammable solvents, handling of toxic formaldehyde. |
| Solvent | Selection of higher-boiling, less flammable solvents. | Management of large volumes of flammable ether solvents. |
| Workup/Waste | Quenching of excess hydride, minimization of aqueous waste. | Disposal of magnesium salt byproducts, handling of potentially hazardous waste streams. |
| Purification | Scalable distillation or crystallization. | Robust purification to remove byproducts from the Grignard reaction. |
Chemical Reactivity and Derivatization Pathways of 3,4 Difluoro 2 Pyridinyl Methanol
Functional Group Transformations of the Methanol (B129727) Moiety
The primary alcohol functionality of (3,4-Difluoro-2-pyridinyl)methanol is a versatile handle for a variety of chemical modifications, including oxidation, halogenation, etherification, and esterification, as well as amination and other nucleophilic substitutions.
Oxidation Reactions to Carbonyls and Carboxylic Acids
The oxidation of this compound offers a direct route to valuable derivatives such as 3,4-difluoro-2-pyridinecarboxaldehyde and 3,4-difluoropicolinic acid. The choice of oxidizing agent is crucial in determining the final product.
Mild oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective conversion of primary alcohols to aldehydes. These reagents are known to minimize over-oxidation to the carboxylic acid. A newer, highly effective method for this transformation involves the use of 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant.
For the synthesis of 3,4-difluoropicolinic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in an acidic medium. A two-step, one-pot procedure has also been developed for the efficient oxidation of primary alcohols to carboxylic acids, first using NaOCl and TEMPO, followed by sodium chlorite (B76162) (NaClO2). masterorganicchemistry.com
Table 1: Oxidation Reactions of this compound
| Starting Material | Product | Reagents |
|---|---|---|
| This compound | 3,4-Difluoro-2-pyridinecarboxaldehyde | MnO2, PCC, or TEMPO/NaOCl |
Halogenation Reactions at the Benzylic Position
The hydroxyl group of the methanol moiety can be readily replaced by a halogen to yield 2-(halomethyl)-3,4-difluoropyridines, which are versatile intermediates for further nucleophilic substitution reactions.
Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for the conversion of primary alcohols to the corresponding chlorides and bromides. N-Bromosuccinimide (NBS) in the presence of a phosphine (B1218219), like triphenylphosphine (B44618) (PPh3), can also be employed for benzylic bromination.
Etherification and Esterification Reactions
The formation of ethers and esters from this compound provides a straightforward method for introducing a wide array of functional groups.
Etherification: The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. masterorganicchemistry.com
Esterification: The Fischer esterification, which involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method for ester synthesis. nih.govoperachem.commasterorganicchemistry.com To drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed. nih.govmasterorganicchemistry.com Alternatively, the Mitsunobu reaction provides a mild and efficient method for esterification, using triphenylphosphine and diethyl azodicarboxylate (DEAD) or a similar reagent. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon. wikipedia.org
Amination and Related Nucleophilic Substitutions
Direct amination of the alcohol is not a common transformation. However, the conversion of the alcohol to a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate), allows for subsequent nucleophilic substitution with amines to produce the corresponding 2-(aminomethyl)-3,4-difluoropyridines.
The Mitsunobu reaction can also be adapted for amination by using nitrogen nucleophiles like phthalimide, followed by hydrolysis (Gabriel synthesis), or by using hydrazoic acid, followed by reduction (Staudinger reaction). organic-chemistry.org
Transformations Involving the Difluoropyridine Ring
The electronic properties of the difluoropyridine ring, characterized by the strong electron-withdrawing nature of the two fluorine atoms and the nitrogen atom, significantly influence its reactivity.
Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally a challenging transformation. The nitrogen atom deactivates the ring towards electrophilic attack, and under the strongly acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring. francis-press.com When substitution does occur, it is typically directed to the meta-position (C-3 and C-5) relative to the nitrogen atom. francis-press.com
The presence of two strongly electron-withdrawing fluorine atoms at the 3- and 4-positions further deactivates the ring, making electrophilic substitution on this compound even more difficult. Reactions such as nitration or halogenation would require harsh conditions, and the yields are expected to be low. francis-press.com For instance, the nitration of pyridine itself requires fuming sulfuric acid and potassium nitrate (B79036) at high temperatures and gives a low yield of 3-nitropyridine.
Due to these electronic factors, there is limited literature available on the successful electrophilic aromatic substitution of this compound. Synthetic strategies that require functionalization of the pyridine ring often rely on nucleophilic aromatic substitution on more highly halogenated pyridine precursors, followed by the introduction of the methanol group.
Nucleophilic Aromatic Substitution Reactivity of Fluorine Atoms
The pyridine ring in this compound is electron-deficient, a characteristic that is further intensified by the strong electron-withdrawing nature of the two fluorine atoms. This electronic setup makes the carbon atoms attached to the fluorine atoms susceptible to nucleophilic attack. In the context of its use as an intermediate in the synthesis of antitubercular agents, the hydroxyl group of this compound is first converted to a leaving group, such as a mesylate or tosylate, to facilitate subsequent nucleophilic substitution.
The regioselectivity of nucleophilic aromatic substitution (SNAr) on the 3,4-difluoropyridine (B1586000) core is a critical aspect of its synthetic utility. The position of nucleophilic attack is influenced by the electronic and steric environment of the two fluorine atoms. In many instances, the fluorine at the 4-position is more activated towards nucleophilic displacement due to the combined electron-withdrawing effects of the nitrogen atom and the adjacent fluorine at the 3-position.
In the synthesis of 3-amino-pyrazole derivatives, this compound is a key intermediate. Following the conversion of the methanol moiety to a suitable leaving group, a nucleophile, such as a pyrazole (B372694) derivative, can displace one of the fluorine atoms. The reaction conditions, including the choice of solvent and base, play a crucial role in controlling the regioselectivity and yield of the substitution product.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)
The fluorine atoms on the pyridine ring of this compound also serve as handles for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic possibilities for creating diverse molecular architectures.
Suzuki Coupling: While direct Suzuki coupling of the C-F bonds in this compound can be challenging, it is a viable strategy for introducing aryl or vinyl substituents. Palladium catalysts, in conjunction with a suitable base, are typically employed to facilitate the reaction between the difluoropyridine and a boronic acid or ester. The reactivity of the C-F bonds can be enhanced by the coordination of the palladium catalyst to the pyridine nitrogen.
Sonogashira Coupling: The Sonogashira coupling provides a powerful method for the introduction of alkyne moieties onto the pyridine ring. This palladium- and copper-co-catalyzed reaction between a terminal alkyne and the difluoropyridine derivative can proceed under relatively mild conditions. The resulting alkynylated pyridines are versatile intermediates for further transformations.
Buchwald–Hartwig Amination: The Buchwald–Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds. This palladium-catalyzed reaction allows for the coupling of this compound (or its derivatives) with a wide range of primary and secondary amines. This reaction is particularly valuable for the synthesis of compounds where a nitrogen-containing substituent is required on the pyridine core. The choice of phosphine ligand for the palladium catalyst is critical for achieving high efficiency and selectivity in these amination reactions.
Radical Reactions on the Pyridine Core
The field of radical chemistry offers complementary strategies for the functionalization of heterocyclic compounds like this compound. Radical reactions can proceed under conditions that are orthogonal to traditional ionic pathways, allowing for the introduction of functional groups that might be incompatible with nucleophilic or organometallic reagents.
While specific examples of radical reactions directly on this compound are not extensively documented in publicly available literature, the general principles of radical chemistry on pyridine systems are applicable. For instance, Minisci-type reactions could potentially be employed to introduce alkyl radicals onto the electron-deficient pyridine ring. Photoredox catalysis has also emerged as a powerful tool for generating and utilizing radical species under mild conditions, opening up new avenues for the derivatization of such fluorinated pyridines.
Stereoselective Derivatization Strategies
The hydroxymethyl group at the 2-position of this compound introduces a potential stereocenter upon further functionalization. This opens the door for the development of stereoselective derivatization strategies to access enantiomerically pure or enriched compounds, which is often a critical requirement for pharmaceutical applications.
For instance, enzymatic resolutions or the use of chiral catalysts in reactions involving the hydroxyl group could be employed to achieve kinetic resolution of a racemic mixture of this compound derivatives. Alternatively, the introduction of a chiral auxiliary can direct the stereochemical outcome of subsequent reactions on the pyridine ring or the side chain. While specific documented examples for this particular molecule are scarce, the principles of asymmetric synthesis are broadly applicable and represent a key area for potential exploration in the derivatization of this versatile building block.
Advanced Spectroscopic Characterization of 3,4 Difluoro 2 Pyridinyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial arrangement of atoms. For (3,4-Difluoro-2-pyridinyl)methanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete assignment of its structure.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton, the methylene (B1212753) protons, and the hydroxyl proton. The aromatic proton (H-5) would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom at C-4 and the more distant fluorine at C-3. The chemical shift of this proton would be influenced by the electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine (B92270) ring.
The methylene protons of the -CH₂OH group are diastereotopic due to the chiral center created by the substituent on the pyridine ring. Consequently, they would be expected to appear as two separate signals, each likely a doublet of doublets, coupling with each other (geminal coupling) and with the hydroxyl proton. The hydroxyl proton signal would typically be a broad singlet, but under specific conditions (e.g., in DMSO-d₆), it could appear as a triplet due to coupling with the adjacent methylene protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.8 - 8.2 | dd | J(H-F) ≈ 8-10, J(H-F) ≈ 2-4 |
| -CH₂OH (Ha) | 4.6 - 4.9 | dd | J(Ha-Hb) ≈ 12-15, J(H-OH) ≈ 5-7 |
| -CH₂OH (Hb) | 4.6 - 4.9 | dd | J(Ha-Hb) ≈ 12-15, J(H-OH) ≈ 5-7 |
| -OH | Variable (e.g., 5.0 - 5.5 in DMSO-d₆) | t | J(H-OH) ≈ 5-7 |
Note: Predicted values are based on analogous compounds and may vary depending on the solvent and other experimental conditions.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of fluorine atoms, the carbon signals will exhibit C-F coupling, which is a powerful tool for assignment. The pyridine ring is expected to show five distinct carbon signals. The carbons directly bonded to fluorine (C-3 and C-4) will appear as doublets with large one-bond C-F coupling constants. The other ring carbons will also show smaller, longer-range C-F couplings. The signal for the methylene carbon (-CH₂OH) will also be present in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-2 | 155 - 160 | dd | J(C-F) ≈ 15-20, J(C-F) ≈ 5-10 |
| C-3 | 145 - 155 | d | ¹J(C-F) ≈ 240-260 |
| C-4 | 140 - 150 | d | ¹J(C-F) ≈ 240-260 |
| C-5 | 120 - 125 | dd | J(C-F) ≈ 20-25, J(C-F) ≈ 5-10 |
| C-6 | 140 - 145 | d | J(C-F) ≈ 10-15 |
| -CH₂OH | 60 - 65 | t | J(C-F) ≈ 2-5 |
Note: Predicted values are based on analogous compounds and may vary depending on the solvent and other experimental conditions.
Fluorine-19 (¹⁹F) NMR Analysis
¹⁹F NMR spectroscopy is essential for characterizing fluorinated organic compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 3 and 4. Each signal would likely appear as a doublet due to coupling with the adjacent aromatic proton (H-5) and potentially smaller, long-range couplings to each other. The chemical shifts of the fluorine atoms are sensitive to their electronic environment within the pyridine ring.
Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-3 | -130 to -140 | d |
| F-4 | -145 to -155 | d |
Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on analogous fluorinated pyridines.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. youtube.comsdsu.edu For this compound, a cross-peak between the diastereotopic methylene protons and a correlation between the methylene protons and the hydroxyl proton (in appropriate solvents) would be expected.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.com This would be crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the methylene protons would show a correlation to the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. youtube.comsdsu.edu HMBC is invaluable for establishing the connectivity of the molecule. For example, correlations would be expected from the methylene protons to C-2 and C-3 of the pyridine ring, and from the aromatic proton H-5 to C-3, C-4, and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the substitution pattern on the pyridine ring by observing through-space correlations between the methylene protons and the aromatic proton H-5.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is an excellent tool for identifying functional groups. The IR spectrum of this compound would display characteristic absorption bands for the O-H, C-H, C-O, and C-F bonds, as well as vibrations associated with the pyridine ring.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. C-H stretching vibrations for the aromatic and methylene groups would be observed in the 2850-3100 cm⁻¹ region. Strong absorptions in the 1000-1300 cm⁻¹ range would be characteristic of the C-F stretching vibrations. The C-O stretching vibration of the primary alcohol would likely appear around 1050-1150 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be found in the 1400-1600 cm⁻¹ region.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C, C=N stretch (pyridine ring) | 1400 - 1600 | Medium to Strong |
| C-F stretch | 1000 - 1300 | Strong |
| C-O stretch (primary alcohol) | 1050 - 1150 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₅F₂NO), the molecular weight is 145.11 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 145. The fragmentation pattern would likely involve the loss of the hydroxyl group or the entire hydroxymethyl group. Key fragmentation pathways could include:
Loss of a hydrogen atom: [M-H]⁺ at m/z 144.
Loss of a hydroxyl radical: [M-OH]⁺ at m/z 128.
Loss of the hydroxymethyl radical: [M-CH₂OH]⁺ at m/z 114, corresponding to the 3,4-difluoropyridinyl cation.
Loss of HF: [M-HF]⁺ at m/z 125.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z |
| [C₆H₅F₂NO]⁺ (M⁺) | 145 |
| [C₆H₄F₂NO]⁺ | 144 |
| [C₆H₅F₂N]⁺ | 128 |
| [C₅H₂F₂N]⁺ | 114 |
| [C₆H₄FNO]⁺ | 125 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. By providing a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm, HRMS allows for the calculation of a unique molecular formula.
For this compound, the expected molecular formula is C₆H₅F₂NO. The theoretical exact mass of the neutral molecule can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the molecule would be observed as its protonated form, [M+H]⁺.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical m/z |
| [M]⁺ | [C₆H₅F₂NO]⁺ | 145.0340 |
| [M+H]⁺ | [C₆H₆F₂NO]⁺ | 146.0418 |
| [M+Na]⁺ | [C₆H₅F₂NNaO]⁺ | 168.0238 |
Note: The actual observed mass in an experimental setting would be compared against these theoretical values to confirm the elemental composition.
The high accuracy of HRMS helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass. This confirmation is the first critical step in the structural elucidation of newly synthesized molecules.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (for instance, the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, offering definitive proof of connectivity.
For this compound, the fragmentation of the protonated molecular ion ([M+H]⁺, m/z 146.0418) would likely proceed through several predictable pathways based on the functional groups present. libretexts.org
Key Fragmentation Pathways:
Loss of Water: A common fragmentation for protonated alcohols is the neutral loss of a water molecule (H₂O, 18.0106 Da). This would result in a significant fragment ion at m/z 128.0312.
Alpha-Cleavage: Cleavage of the C-C bond between the pyridine ring and the methanol (B129727) group is another expected pathway. libretexts.org This would lead to the formation of a resonance-stabilized difluoropyridinyl cation.
Loss of Formaldehyde (B43269): Elimination of formaldehyde (CH₂O, 30.0106 Da) from the hydroxymethyl group can occur, leading to a fragment ion at m/z 116.0312.
Ring Fragmentation: The stable pyridine ring may also undergo fragmentation, although this typically requires higher collision energies.
Table 2: Predicted MS/MS Fragmentation of [C₆H₆F₂NO]⁺
| Precursor Ion (m/z) | Proposed Fragment | Proposed Formula | Fragment m/z (Theoretical) | Neutral Loss |
| 146.0418 | [M+H - H₂O]⁺ | [C₆H₄F₂N]⁺ | 128.0312 | H₂O |
| 146.0418 | [M+H - CH₂O]⁺ | [C₅H₄F₂N]⁺ | 116.0312 | CH₂O |
| 128.0312 | [M+H - H₂O - HCN]⁺ | [C₅H₃F₂]⁺ | 101.0204 | HCN |
This table presents a hypothetical fragmentation pattern. Actual experimental results would be required for confirmation.
By analyzing these characteristic fragments, the presence and position of the hydroxymethyl group on the difluoropyridine core can be confidently confirmed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like non-bonding, n, or bonding, π) to higher energy anti-bonding orbitals (π* or σ*). figshare.comlibretexts.org
The UV-Vis spectrum of this compound in a solvent like methanol or ethanol (B145695) is expected to be dominated by transitions associated with the difluoropyridine ring. researchgate.net Pyridine itself exhibits characteristic π → π* transitions. The presence of the fluorine and hydroxymethyl substituents will influence the energy of these transitions.
Expected Electronic Transitions:
π → π Transitions:* These are typically high-intensity absorptions and are characteristic of aromatic systems. For pyridine, these bands appear in the UV region. The fluorine atoms, acting as auxochromes, can cause a shift in the absorption maximum (λmax) and intensity. libretexts.org
n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital of the ring. nih.gov These are generally of lower intensity compared to π → π* transitions and are sensitive to solvent polarity.
Table 3: Typical UV-Vis Absorption Data for Pyridine Derivatives
| Compound Class | Solvent | λmax (nm) | Transition Type | Molar Absorptivity (ε) |
| Pyridine | Ethanol | ~251, ~257, ~263 | π → π | ~2000 |
| Pyridine | Heptane | ~270 | n → π | ~450 |
| Substituted Pyridines | Varies | 250 - 300 | π → π* | Varies |
Data is illustrative for the pyridine class. The exact λmax for this compound would need to be determined experimentally.
The introduction of two electron-withdrawing fluorine atoms is expected to cause a hypsochromic (blue) shift in the π → π* transitions compared to unsubstituted pyridine. The hydroxymethyl group, being a weak auxochrome, would likely have a smaller effect. Analysis of the UV-Vis spectrum provides valuable insight into the electronic structure of the molecule.
X-ray Crystallography for Solid-State Structural Determination
While the previously mentioned techniques confirm identity and electronic structure, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state. nih.gov This technique requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which precise atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined. nih.govnih.gov
Although a crystal structure for this compound is not publicly available, analysis of related fluorinated pyridine structures provides insight into the likely solid-state conformation. acs.org
Key Structural Features from X-ray Crystallography:
Molecular Conformation: The precise dihedral angle between the plane of the pyridine ring and the C-O bond of the methanol substituent would be determined.
Bond Lengths and Angles: The C-F, C-N, C-C, and C-O bond lengths and the internal angles of the pyridine ring would be measured with high precision, revealing the electronic effects of the fluorine substituents.
Intermolecular Interactions: A crucial aspect revealed by crystallography is the network of non-covalent interactions that dictate the crystal packing. For this compound, this would likely involve:
Hydrogen Bonding: Strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of a neighboring pyridine ring are highly probable. nih.gov
π-π Stacking: The fluorinated pyridine rings may arrange in parallel or offset stacking arrangements. acs.org
C-H···F Interactions: Weak hydrogen bonds involving the fluorine atoms are also possible.
Table 4: Representative Crystallographic Data for a Hypothetical Fluorinated Pyridinyl Methanol Derivative
| Parameter | Description | Expected Value/Type |
| Crystal System | The geometry of the unit cell. | e.g., Monoclinic |
| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Dependent on packing |
| Key Bond Length (C-F) | Carbon-Fluorine bond distance. | ~1.34 - 1.36 Å |
| Key Bond Length (O-H···N) | Hydrogen bond distance. | ~2.7 - 2.9 Å |
| Dihedral Angle | (Ring Plane)-C-C-O | Varies with conformation |
This table illustrates the type of data obtained from an X-ray crystallography experiment. Specific values are hypothetical.
The detailed structural information from X-ray crystallography is unparalleled and provides a complete picture of the molecule in its solid form, which is invaluable for understanding its physical properties and potential interactions in a biological or material context. nih.govresearchgate.net
Computational and Theoretical Investigations of 3,4 Difluoro 2 Pyridinyl Methanol
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, form the bedrock of modern computational chemistry. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. bhu.ac.inresearchgate.net These calculations can elucidate fundamental properties by solving approximations of the Schrödinger equation for the molecular system.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies for (3,4-Difluoro-2-pyridinyl)methanol
| Parameter | Energy (eV) | Description |
| HOMO | -7.25 | Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |
| LUMO | -1.10 | Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 6.15 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MESP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.govuni-muenchen.de It illustrates the electrostatic potential on the molecule's electron density surface, providing a guide to how a molecule will interact with other charged species. uni-muenchen.deresearchgate.net Different colors on the MESP map represent different potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue signifies areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net
In this compound, the MESP surface would likely show significant negative potential around the highly electronegative fluorine atoms and the nitrogen atom of the pyridine (B92270) ring, highlighting these as potential sites for interaction with electrophiles. rsc.orgresearchgate.net Conversely, a region of strong positive potential is expected around the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bonding and interactions with nucleophiles. researchgate.net
Table 2: Hypothetical MESP Values at Key Atomic Sites
| Atomic Site | Predicted MESP Value (kcal/mol) | Implication |
| Pyridine Nitrogen (N1) | -45.5 | Strong electron-rich region, potential electrophilic attack site. |
| Hydroxyl Hydrogen (H of OH) | +55.0 | Strong electron-deficient region, primary hydrogen bond donor site. |
| Fluorine (F3) | -30.2 | Electron-rich region due to high electronegativity. |
| Fluorine (F4) | -32.8 | Electron-rich region due to high electronegativity. |
Analysis of atomic charges and bond orders provides a quantitative picture of the electron distribution within the molecule. Methods such as Mulliken population analysis or Natural Population Analysis (NPA) can be used to calculate the partial charges on each atom. bhu.ac.innih.gov These calculations would quantify the inductive effects of the fluorine substituents, showing a significant negative charge on the fluorine atoms and a corresponding positive charge on the carbon atoms to which they are attached. The nitrogen and oxygen atoms would also carry a partial negative charge due to their high electronegativity.
Bond order analysis helps in understanding the nature (single, double, triple) and strength of the chemical bonds within the molecule. This information is crucial for predicting bond-breaking and bond-forming processes in chemical reactions.
Table 3: Hypothetical Natural Population Analysis (NPA) Charges
| Atom | Calculated Charge (e) |
| N1 | -0.58 |
| C2 | +0.25 |
| C3 | +0.40 |
| F (on C3) | -0.35 |
| C4 | +0.42 |
| F (on C4) | -0.38 |
| O (of CH₂OH) | -0.70 |
| H (of OH) | +0.48 |
Conformational Analysis and Energy Minima of Stable Isomers
Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. For this compound, the primary source of conformational flexibility is the rotation around the C2-C(H₂OH) single bond.
Computational modeling can map the potential energy surface by systematically rotating this bond. This analysis would likely reveal several stable conformers, with their relative stability determined by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group's hydrogen and the pyridine ring's nitrogen atom. Identifying the global minimum energy conformation is essential as it represents the most populated and, therefore, the most experimentally relevant structure.
Table 4: Hypothetical Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (N-C2-C-O) | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···N) |
| A | ~0° | 0.00 | Yes |
| B | ~180° | +2.5 | No |
| C | ~60° | +1.8 | No |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. researchgate.net By locating transition states (the energy maxima along a reaction coordinate) and intermediates, chemists can map out the entire energy profile of a reaction pathway. rsc.org This provides critical insights into reaction kinetics and feasibility.
For this compound, computational studies could explore various reactions, such as the oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid. DFT calculations could model the step-by-step mechanism, calculating the activation energies for each step. rsc.org Such studies can help in optimizing reaction conditions and predicting potential side products. For instance, a study on the oxidation mechanism would identify the rate-limiting step and provide a detailed picture of the bond-breaking and bond-forming processes. researchgate.net
Table 5: Hypothetical Activation Energies for a Proposed Oxidation Pathway
| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |
| 1 | H-abstraction from hydroxyl group | 15.2 |
| 2 | H-abstraction from carbinol carbon | 22.5 (Rate-limiting) |
| 3 | Aldehyde formation | 5.1 |
Prediction and Validation of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic properties, including NMR chemical shifts (¹H, ¹³C, ¹⁹F) and infrared (IR) vibrational frequencies. epstem.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for calculating NMR spectra and often shows good agreement with experimental data. researchgate.net
Given the presence of two fluorine atoms, the prediction of ¹⁹F NMR chemical shifts is particularly relevant for this compound. researchgate.net Theoretical calculations can aid in the assignment of complex spectra and validate the experimentally determined structure. Similarly, calculated IR spectra can help assign vibrational modes to specific functional groups, confirming the molecular structure. A comparison between calculated and experimental spectra serves as a powerful validation of both the computational model and the experimental results.
Table 6: Hypothetical Comparison of Experimental and Calculated NMR Chemical Shifts (ppm)
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (of OH) | 5.1 |
| ¹H (of CH₂) | 4.8 |
| ¹³C (of CH₂) | 62.5 |
| ¹⁹F (on C3) | -140.3 |
| ¹⁹F (on C4) | -155.7 |
Solvent Effects Modeling on Molecular Properties
Currently, there is no publicly available scientific literature or data that specifically details the computational and theoretical investigations of solvent effects on the molecular properties of this compound. While the following sections outline the standard methodologies and expected outcomes of such a study, it is important to note that the specific findings and data tables for this particular compound are not available.
The study of how solvents affect the properties of a molecule is a critical area of computational chemistry. numberanalytics.com Such investigations provide valuable insights into a compound's behavior in different chemical environments, which is crucial for applications in areas like drug design and materials science. The primary method for modeling these effects is through the use of solvent models, which can be broadly categorized as explicit or implicit.
Explicit solvent models treat individual solvent molecules, offering a high level of detail but at a significant computational cost. pitt.edu Implicit solvent models, such as the widely used Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.org This approach simplifies the calculations, making it a more common choice for initial investigations. numberanalytics.comwikipedia.org
A computational study on this compound would typically involve the following steps:
First, the geometry of the molecule would be optimized in the gas phase to find its most stable conformation. Following this, the electronic properties, such as the dipole moment and molecular orbital energies, would be calculated.
Next, these calculations would be repeated in the presence of various solvents using an implicit solvent model like PCM. wikipedia.orgq-chem.com Solvents with a range of polarities would be chosen to understand their influence on the molecule's properties. For instance, a non-polar solvent like cyclohexane, a polar aprotic solvent like acetonitrile, and a polar protic solvent like water or methanol (B129727) could be used. nih.govnih.gov
The results of these calculations would reveal how the solvent polarity affects the conformational stability of this compound. For example, polar solvents might stabilize conformations with larger dipole moments. ucsb.edu Furthermore, the study would analyze the changes in electronic properties, such as shifts in UV-Vis absorption spectra (solvatochromism), which are indicative of the differential stabilization of the ground and excited electronic states by the solvent. ucsb.edu
The findings would typically be presented in data tables, comparing key parameters across different solvents. These tables would likely include:
Relative Energies of Conformers: To illustrate how the solvent influences the conformational equilibrium.
Dipole Moments: Showing the change in molecular polarity in different environments.
Solvation Free Energies: Quantifying the thermodynamic stability of the molecule in each solvent.
Key Geometric Parameters: Such as bond lengths and dihedral angles, to highlight structural changes induced by the solvent.
While these are the standard procedures and expected outcomes for such a study, the specific data and detailed research findings for this compound remain unavailable in published scientific literature.
Applications of 3,4 Difluoro 2 Pyridinyl Methanol As a Versatile Synthetic Building Block
Role in Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and materials science. In principle, (3,4-Difluoro-2-pyridinyl)methanol could serve as a precursor for the construction of fused heterocyclic systems. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, which are common functionalities for initiating cyclization reactions. For instance, condensation of the corresponding aldehyde with a binucleophile could lead to the formation of a new heterocyclic ring fused to the pyridine (B92270) core.
Furthermore, the fluorine atoms on the pyridine ring can be susceptible to nucleophilic aromatic substitution (SNAr), offering another avenue for annulation reactions. A suitably positioned nucleophile within a molecule tethered to the 2-position could potentially displace one of the fluorine atoms to form a fused ring system. However, specific examples of such transformations commencing from this compound are not readily found in the current body of scientific literature.
Scaffold for Complex Molecular Architecture Construction
The term "scaffold" in medicinal chemistry refers to a core molecular framework upon which various substituents are appended to create a library of compounds for biological screening. The (3,4-difluoro-2-pyridinyl) moiety can be considered a valuable scaffold due to the unique electronic properties imparted by the fluorine atoms, which can influence a molecule's pKa, metabolic stability, and binding interactions.
This compound provides a handle—the methanol (B129727) group—for attaching this scaffold to other molecular fragments. For example, the alcohol could be converted to a leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution, or it could undergo esterification or etherification to link to larger, more complex structures. While this represents a logical synthetic strategy, documented instances of its implementation for building complex molecular architectures are sparse.
Development of Fluorinated Pyridine-Containing Ligands and Catalysts
Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis. The introduction of fluorine atoms can modulate the electronic properties of the pyridine nitrogen, thereby influencing the catalytic activity of the corresponding metal complex. The electron-withdrawing nature of fluorine generally decreases the basicity of the pyridine nitrogen, which can be advantageous in certain catalytic cycles.
This compound could be elaborated into more complex ligand structures. The methanol functionality could be used to introduce phosphine (B1218219), amine, or other coordinating groups. For example, conversion to the corresponding chloromethyl derivative followed by reaction with a phosphide could yield a P,N-ligand. Despite the clear potential for creating novel fluorinated ligands, the synthesis and catalytic application of ligands specifically derived from this compound are not well-documented.
Utility in the Synthesis of Advanced Intermediates
The most anticipated application of this compound is in the synthesis of advanced intermediates for the pharmaceutical and agrochemical industries. Fluorinated pyridines are key components in numerous bioactive molecules. A related compound, 3-fluoropyridine-2-methanol, is known to be an important intermediate in the synthesis of certain pharmaceutical compounds.
By analogy, this compound would be a logical precursor for more complex molecules where the difluoropyridine unit is a critical pharmacophore. The hydroxymethyl group allows for straightforward chemical modifications to build out the final target molecule. However, specific examples of advanced intermediates or active pharmaceutical ingredients (APIs) synthesized directly from this compound are not prominently featured in patent or research literature.
Data on Analogous Compounds
To provide context, the following table includes information on related fluorinated pyridine derivatives and their applications, which may suggest potential synthetic routes for this compound.
| Compound Name | Application / Synthetic Utility |
| 3-Fluoropyridine-2-carbaldehyde | Intermediate in the synthesis of bioactive molecules. |
| 2-Chloro-3,4-difluoropyridine | Precursor for nucleophilic substitution reactions to introduce various functional groups. |
| 3,4-Difluoropyridine (B1586000) | Starting material for the synthesis of more complex substituted pyridines. |
Conclusion and Future Perspectives in 3,4 Difluoro 2 Pyridinyl Methanol Research
Summary of Current Research Landscape
The current body of published research on (3,4-Difluoro-2-pyridinyl)methanol is not extensive, with its primary role documented as a key intermediate in the synthesis of more complex molecules. A notable example is its use in the preparation of 3-amino-pyrazole derivatives, which have been investigated for their potential as antitubercular agents.
In a patent detailing the synthesis of these potential therapeutics, this compound was synthesized via the reduction of 3,4-difluoropicolinaldehyde. google.com The reaction yielded the desired product in high purity, as confirmed by proton nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) data. google.com The spectroscopic information provides a valuable reference for the characterization of this compound in future studies.
| Spectroscopic Data for this compound | |
| Technique | Observed Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ppm: 8.37-8.40 (m, 1H), 7.50-7.55 (m, 1H), 5.45 (t, 1H), 4.61-4.63 (m, 2H) google.com |
| Mass Spectrometry (ES+MS) | m/z 146 (MH⁺) google.com |
This documented synthesis and application, though singular, firmly establishes this compound as a valuable building block in medicinal chemistry. The difluoro substitution pattern is known to modulate physicochemical properties such as lipophilicity and metabolic stability, making this intermediate attractive for drug discovery programs. researchgate.net
Unexplored Reactivity and Synthetic Avenues
While the reduction of the corresponding aldehyde provides a direct route to this compound, numerous other synthetic and reactive pathways remain to be explored. The inherent reactivity of the pyridine (B92270) ring, modified by the presence of two electron-withdrawing fluorine atoms, presents a fascinating canvas for chemical investigation.
Potential Synthetic Routes:
From 2-picoline derivatives: The synthesis could potentially start from a substituted 2-picoline, followed by a late-stage difluorination of the pyridine ring. However, regioselective C-H functionalization and fluorination of pyridines can be challenging due to the electron-deficient nature of the ring.
Cross-coupling reactions: The synthesis could involve the construction of the difluoropyridine core first, followed by the introduction of the hydroxymethyl group. For instance, a suitably protected 2-bromo-3,4-difluoropyridine (B6263670) could undergo a metal-catalyzed cross-coupling reaction with a protected form of methanol (B129727).
Unexplored Reactions:
The hydroxyl group of this compound is a versatile handle for a variety of chemical transformations that have yet to be reported for this specific molecule.
| Potential Reaction Type | Reagents/Conditions | Potential Product |
| Oxidation | Mild oxidizing agents (e.g., MnO₂, PCC) | 3,4-Difluoropicolinaldehyde |
| Esterification | Acyl chlorides, carboxylic acids (with catalyst) | Corresponding esters |
| Etherification | Alkyl halides (Williamson ether synthesis) | Corresponding ethers |
| Halogenation | Thionyl chloride, phosphorus tribromide | 2-(Halomethyl)-3,4-difluoropyridine |
| Mitsunobu Reaction | DEAD, PPh₃, nucleophile | Diverse functionalized products |
Furthermore, the fluorine atoms themselves could potentially participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, although the high electronegativity of fluorine generally makes it a poor leaving group compared to other halogens. The regioselectivity of such reactions would be an interesting area of study.
Potential for Advanced Materials and Chemical Biology Applications
The unique electronic and structural features of this compound suggest its potential utility in fields beyond its current role as a pharmaceutical intermediate.
Advanced Materials:
The incorporation of highly fluorinated moieties into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. This compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. For example, its diol derivatives could be used in the production of polyesters or polyurethanes with tailored properties. The pyridine nitrogen also offers a site for coordination to metal centers, opening up possibilities for the creation of functional metal-organic frameworks (MOFs) or coordination polymers.
Chemical Biology:
In chemical biology, fluorinated molecules are valuable tools for probing biological systems. The fluorine atoms in this compound can serve as sensitive ¹⁹F NMR probes to study protein-ligand interactions, as the chemical shift of the fluorine nucleus is highly sensitive to its local environment.
Furthermore, derivatives of this compound could be developed as chemical probes to study enzyme function or as building blocks for the synthesis of novel bioactive compounds. The difluoro-substitution pattern can influence the pKa of the pyridine nitrogen, which can be critical for binding to biological targets.
Challenges and Opportunities in Fluorinated Pyridine Chemistry Development
The development of the chemistry of fluorinated pyridines, including this compound, is not without its challenges. The synthesis of polysubstituted pyridines with precise regiochemistry can be complex, and the introduction of fluorine atoms often requires specialized reagents and conditions. The electron-deficient nature of the fluorinated pyridine ring can deactivate it towards certain electrophilic substitution reactions, while activating it towards nucleophilic attack.
However, these challenges also present significant opportunities. The development of novel, efficient, and regioselective methods for the synthesis and functionalization of fluorinated pyridines is a major goal in synthetic chemistry. Success in this area would unlock access to a vast chemical space of novel compounds with potentially valuable properties.
The unique reactivity conferred by the fluorine substituents offers opportunities for the design of novel catalysts and ligands. The C-F bond, while generally strong, can be activated under certain conditions, leading to new bond-forming strategies. The strategic placement of fluorine atoms can also be used to fine-tune the electronic and steric properties of ligands for transition metal catalysis.
Q & A
Q. How can researchers optimize the synthesis of (3,4-Difluoro-2-pyridinyl)methanol to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves fluorination of pyridine precursors or hydroxylation of halogenated intermediates. For example, analogous compounds like [4-(4-fluorophenyl)pyridin-2-yl]methanol are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Key parameters include:
- Temperature : 60–80°C for fluorination steps.
- Catalysts : Pd(PPh₃)₄ or CuI for coupling reactions.
- Purification : Column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) or recrystallization.
- Yield Optimization : Use of excess fluorinating agents (e.g., KF/18-crown-6) and monitoring via TLC/HPLC .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and hydroxyl group presence. For example, ¹⁹F NMR can resolve diastereotopic fluorine atoms at C3/C4 .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula (C₆H₅F₂NO).
- X-ray Crystallography : For definitive structural confirmation, though crystallization may require derivatization (e.g., acetate esters) .
Q. How does the solubility profile of this compound influence its use in reaction conditions?
- Methodological Answer : The compound’s solubility is polarity-dependent due to its hydroxyl and fluorine groups:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Ideal for biological assays |
| MeOH | ~20 | Limited at low temperatures |
| Hexane | <1 | Poor for polar reactions |
| Use co-solvents (e.g., DCM/MeOH mixtures) for heterogeneous reactions. Pre-saturate solvents to avoid precipitation . |
Advanced Research Questions
Q. How do the electronic effects of fluorine substituents impact the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the pyridine ring, directing electrophilic attacks to C5/C5. Computational studies (DFT/B3LYP) on analogous compounds show:
Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyridine derivatives like this compound?
- Methodological Answer : Common contradictions arise from assay variability (e.g., cell lines, solvent effects). Mitigation strategies include:
- Standardized Protocols : Use common reference compounds (e.g., 5-fluorouracil) as positive controls.
- Meta-Analysis : Cross-validate IC₅₀ values across multiple studies (e.g., PubChem BioAssay data).
- Structure-Activity Relationship (SAR) : Isolate variables (e.g., logP, H-bond donors) using QSAR models .
Q. How can researchers design experiments to probe the metabolic stability of this compound in vitro?
- Methodological Answer :
- Hepatocyte Incubation : Use primary human hepatocytes (1 × 10⁶ cells/mL) with NADPH regeneration systems.
- LC-MS/MS Analysis : Monitor parent compound depletion and metabolite formation (e.g., glucuronides).
- Kinetic Parameters : Calculate intrinsic clearance (CLint) using the in vitro half-life method.
Compare results with structurally related compounds (e.g., 3-fluoropyridine derivatives) to identify metabolic soft spots .
Q. What computational tools are best suited to predict the intermolecular interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR targets using PyMOL for visualization.
- MD Simulations (GROMACS) : Assess binding stability (RMSD < 2 Å over 50 ns).
- Pharmacophore Modeling (MOE) : Map essential features (hydroxyl, fluorine, pyridine ring) for target engagement.
Validate predictions with SPR or ITC binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
